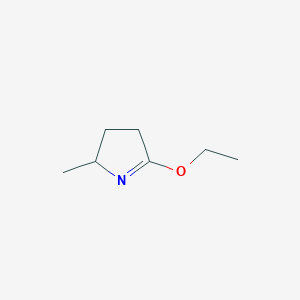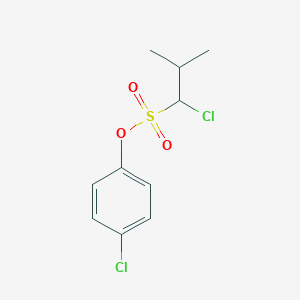![molecular formula C19H16Br8O2 B14632398 1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] CAS No. 52871-10-0](/img/structure/B14632398.png)
1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] is a brominated organic compound. It is characterized by its complex structure, which includes multiple bromine atoms and ether linkages. This compound is often used in various industrial applications due to its flame-retardant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] typically involves the bromination of precursor compounds. One common method includes the reaction of bisphenol A with bromine in the presence of a solvent like methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the continuous addition of bromine to the reaction mixture, followed by purification steps to isolate the desired product. The final product is then subjected to quality control tests to ensure its purity and efficacy.
化学反应分析
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of brominated derivatives, while oxidation and reduction reactions can produce different oxygenated or hydrogenated compounds.
科学研究应用
1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a flame retardant.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of flame-retardant materials, including plastics and textiles.
作用机制
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] primarily involves its ability to interfere with combustion processes. The bromine atoms in the compound release bromine radicals when exposed to heat, which then react with free radicals in the flame, effectively quenching the combustion process. This makes it an effective flame retardant.
相似化合物的比较
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with a similar structure but different functional groups.
1,1’-(Isopropylidene)bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene]: A compound with similar brominated phenyl groups but different ether linkages.
Uniqueness
1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] is unique due to its specific arrangement of bromine atoms and ether linkages, which confer distinct flame-retardant properties. Its ability to release bromine radicals efficiently makes it particularly effective in various industrial applications.
属性
CAS 编号 |
52871-10-0 |
|---|---|
分子式 |
C19H16Br8O2 |
分子量 |
915.6 g/mol |
IUPAC 名称 |
1,3-dibromo-5-[2-[3,5-dibromo-4-(2,2-dibromoethoxy)phenyl]propan-2-yl]-2-(2,2-dibromoethoxy)benzene |
InChI |
InChI=1S/C19H16Br8O2/c1-19(2,9-3-11(20)17(12(21)4-9)28-7-15(24)25)10-5-13(22)18(14(23)6-10)29-8-16(26)27/h3-6,15-16H,7-8H2,1-2H3 |
InChI 键 |
MOIICKRHCZSHLN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(Br)Br)Br)C2=CC(=C(C(=C2)Br)OCC(Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
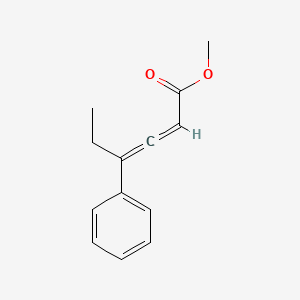
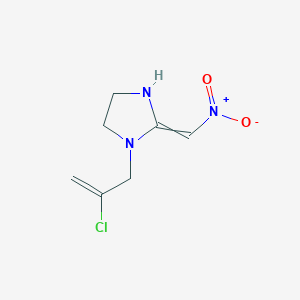
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)

![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
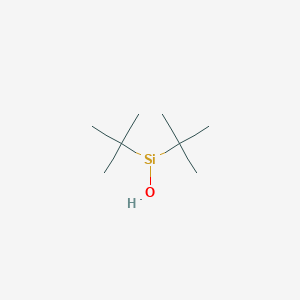
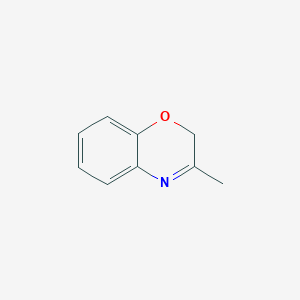
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
